3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid
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Overview
Description
3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid is a heterocyclic compound that features a triazole ring fused to a phthalazine moietyThe molecular formula of this compound is C12H8N4O2, and it has a molecular weight of 240.22 g/mol .
Preparation Methods
The synthesis of 3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of hydrazine derivatives with phthalic anhydride can lead to the formation of the phthalazine ring, which can then be further functionalized to introduce the triazole moiety . Industrial production methods may involve the use of microwave-mediated synthesis, which can enhance reaction rates and yields .
Chemical Reactions Analysis
3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions can be facilitated by nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has shown promise as an antimicrobial and antifungal agent . In materials science, it can be used as a building block for the synthesis of novel polymers and materials with unique properties .
Mechanism of Action
The mechanism of action of 3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid can be compared with other triazole-containing compounds, such as 1,2,3-triazoles and 1,2,4-triazoles. While all these compounds share the triazole ring, their biological activities and chemical properties can vary significantly. For instance, 1,2,4-triazoles are known for their potent antimicrobial properties, whereas 1,2,3-triazoles are often used in click chemistry for the synthesis of complex molecules . The unique fusion of the triazole and phthalazine rings in this compound provides it with distinct properties that make it valuable for specific applications.
Properties
Molecular Formula |
C12H8N4O2 |
---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H8N4O2/c17-11(18)6-5-10-14-15-12-9-4-2-1-3-8(9)7-13-16(10)12/h1-7H,(H,17,18) |
InChI Key |
NRSAJIMYAZUABV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN=C3C=CC(=O)O |
Origin of Product |
United States |
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